4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)butanamide
Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)butanamide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in glycan screening and glyco-engineering studies to understand the role of carbohydrates in biological processes.
Industry: It is used in the formulation of various industrial products, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)butanamide involves its ability to interact with biological membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic molecules. This interaction can affect various molecular targets and pathways, including membrane fluidity and protein function .
Comparison with Similar Compounds
4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)butanamide can be compared with other similar compounds, such as:
4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)pentanamide: Similar structure but with a different alkyl chain length.
4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)hexanamide: Another similar compound with a longer alkyl chain.
4-Cyclohexyl-N-((2-hydroxyethyl)glycyl)heptanamide: Similar compound with an even longer alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its surfactant properties and applications .
Properties
IUPAC Name |
4-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c17-10-9-15-11-14(19)16-13(18)8-4-7-12-5-2-1-3-6-12/h12,15,17H,1-11H2,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPXPVRQLPOIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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